molecular formula C13H16BBrO4 B6328167 Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 2096995-14-9

Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B6328167
CAS No.: 2096995-14-9
M. Wt: 326.98 g/mol
InChI Key: HWDOKHIXEZABRG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organoboron compound that has gained attention in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronate ester group, which makes it a valuable intermediate in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 5-bromo-2-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronate ester and an aryl or vinyl halide.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).

    Conditions: The reactions are typically carried out under an inert atmosphere at elevated temperatures (around 80-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in Suzuki–Miyaura coupling involves the transmetalation of the boronate ester with a palladium complex, followed by reductive elimination to form the carbon-carbon bond. The palladium catalyst plays a crucial role in facilitating these steps, ensuring the efficiency and selectivity of the reaction.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-bromo-2,5-dimethylphenylboronic acid
  • 2-bromo-5-methylphenylboronic acid

Comparison: Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structural features, which confer distinct reactivity and selectivity in cross-coupling reactions. Compared to other boronic acids and esters, it offers enhanced stability and ease of handling, making it a preferred choice in various synthetic applications.

Properties

IUPAC Name

methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrO4/c1-13(2)7-18-14(19-8-13)11-5-4-9(15)6-10(11)12(16)17-3/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDOKHIXEZABRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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